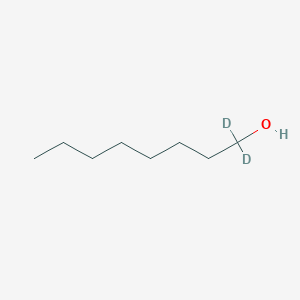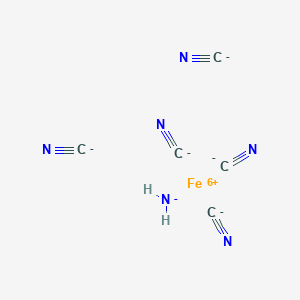
1-Octanol-1,1-D2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octanol-1,1-D2 is a deuterated form of 1-Octanol, an organic compound with the molecular formula C8H18O. The deuterium atoms replace the hydrogen atoms at the first carbon position, making it a valuable compound in various scientific research applications. This compound is known for its unique properties, including its role as a solvent and its use in studying reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: 1-Octanol-1,1-D2 can be synthesized through several methods. One common approach involves the deuteration of 1-Octanol using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under mild conditions, ensuring the selective replacement of hydrogen atoms with deuterium.
Industrial Production Methods: Industrial production of this compound often involves the oligomerization of ethylene using triethylaluminium, followed by oxidation of the alkylaluminium products.
化学反応の分析
Types of Reactions: 1-Octanol-1,1-D2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form octanoic acid.
Reduction: It can be reduced to form octane.
Substitution: It can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Acidic or basic catalysts are often used to facilitate these reactions.
Major Products:
Oxidation: Octanoic acid.
Reduction: Octane.
Substitution: Various esters and ethers, depending on the reactants used.
科学的研究の応用
1-Octanol-1,1-D2 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: It serves as a model compound for studying membrane interactions and permeability.
Industry: It is used in the production of flavors, fragrances, and plasticizers.
作用機序
The mechanism of action of 1-Octanol-1,1-D2 involves its interaction with various molecular targets. In biological systems, it can modulate membrane fluidity and permeability, affecting cellular processes. Its role as a T-type calcium channel inhibitor involves blocking calcium ion influx, which can influence neuronal activity and pain perception .
類似化合物との比較
1-Octanol: The non-deuterated form, widely used in similar applications.
2-Octanol: An isomer with different physical and chemical properties.
1-Hexanol: A shorter-chain alcohol with similar solvent properties.
Uniqueness: 1-Octanol-1,1-D2 is unique due to the presence of deuterium atoms, which makes it particularly useful in studies involving isotopic labeling and reaction mechanism elucidation. Its deuterated nature allows for more precise tracking in spectroscopic analyses and kinetic studies .
特性
分子式 |
C8H18O |
|---|---|
分子量 |
132.24 g/mol |
IUPAC名 |
1,1-dideuteriooctan-1-ol |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i8D2 |
InChIキー |
KBPLFHHGFOOTCA-MGVXTIMCSA-N |
異性体SMILES |
[2H]C([2H])(CCCCCCC)O |
正規SMILES |
CCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)

![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
![N-[[3-(1,3-benzodioxol-5-yloxy)phenyl]methyl]-9H-pyrido[3,4-b]indol-3-amine](/img/structure/B12405233.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
